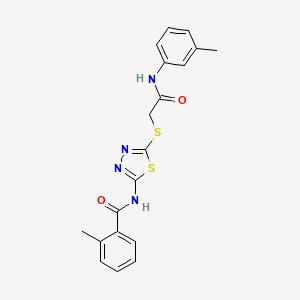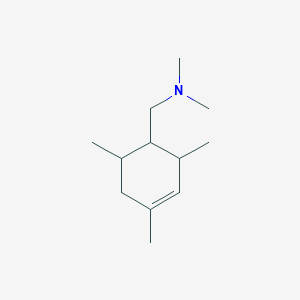
N,N-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine: is a chemical compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol . This compound is characterized by its cyclohexene ring structure with methyl groups at the 2, 4, and 6 positions, and a dimethylamino group attached to the 1-position of the ring.
準備方法
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2,4,6-trimethylcyclohex-3-en-1-ylmethanol with dimethylamine under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve more advanced techniques such as continuous flow chemistry to ensure consistent quality and yield. The use of green chemistry principles is also encouraged to minimize environmental impact and improve safety.
化学反応の分析
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : For oxidation reactions, reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used. Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) . Substitution reactions often require halogenating agents such as bromine (Br2) or chlorine (Cl2) .
Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted derivatives of the original compound.
科学的研究の応用
Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals .
Biology: : In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays to understand various biological processes.
Medicine: new therapeutic agents . Its structural features make it suitable for drug design and optimization .
Industry: : In the industrial sector, this compound can be utilized in the production of plastics, resins, and other materials due to its chemical properties.
作用機序
The mechanism by which N,N-Dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors to modulate their activity. The exact molecular pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds: : Some compounds similar to N,N-Dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine include N,N-Dimethylethylenediamine and N,N-Dimethylcyclohexylamine .
Uniqueness: : What sets This compound apart is its specific structural arrangement and the presence of the cyclohexene ring , which can influence its reactivity and interactions compared to other similar compounds.
特性
IUPAC Name |
N,N-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-9-6-10(2)12(8-13(4)5)11(3)7-9/h6,10-12H,7-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZCRBTVSIPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1CN(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2786442.png)
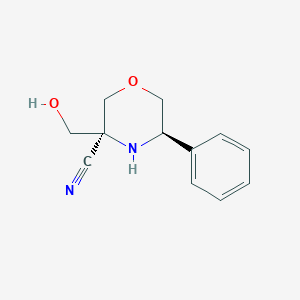

![Methyl 2-amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2786451.png)
![N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2786453.png)
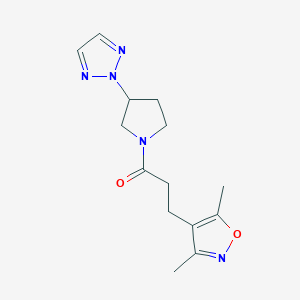
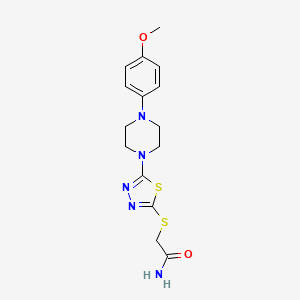
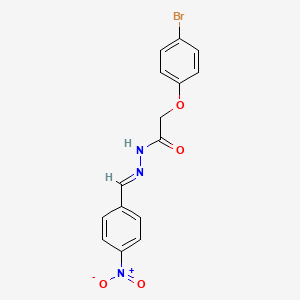
![7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2786458.png)
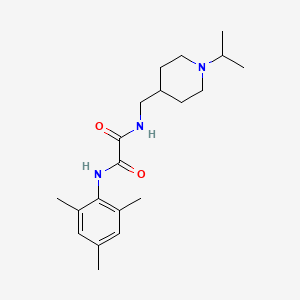
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2786461.png)
![2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2786462.png)
![(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride](/img/structure/B2786463.png)
